![molecular formula C17H14F3NO3 B8442258 5-Formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide](/img/structure/B8442258.png)
5-Formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide
描述
5-Formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core with a formyl group at the 5-position, a methoxy group at the 2-position, and a trifluoromethyl-substituted phenylmethyl group attached to the nitrogen atom. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formylation: Introduction of the formyl group at the 5-position of the benzamide ring.
Methoxylation: Substitution of a hydrogen atom at the 2-position with a methoxy group.
N-Alkylation: Attachment of the 4-(trifluoromethyl)phenylmethyl group to the nitrogen atom of the benzamide.
These reactions often require specific reagents and catalysts, such as formylating agents, methoxylating agents, and alkylating agents, under controlled conditions of temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
5-Formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Conversion to 5-carboxy-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide.
Reduction: Formation of 5-hydroxymethyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group enhances its binding affinity and stability, contributing to its biological activity .
相似化合物的比较
Similar Compounds
N-Methoxy-N-methylbenzamide: Shares the benzamide core but lacks the formyl and trifluoromethyl groups.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group but differs in the overall structure and functional groups.
Uniqueness
5-Formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
属性
分子式 |
C17H14F3NO3 |
|---|---|
分子量 |
337.29 g/mol |
IUPAC 名称 |
5-formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C17H14F3NO3/c1-24-15-7-4-12(10-22)8-14(15)16(23)21-9-11-2-5-13(6-3-11)17(18,19)20/h2-8,10H,9H2,1H3,(H,21,23) |
InChI 键 |
ACUUYBALEMLYQT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C=O)C(=O)NCC2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Chloro-n-[2-(imidazol-1-yl)ethyl]-2,4-dinitrobenzamide](/img/structure/B8442179.png)
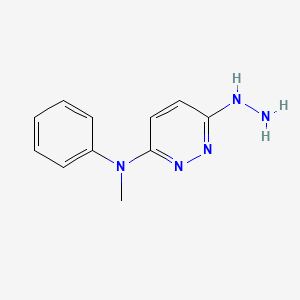
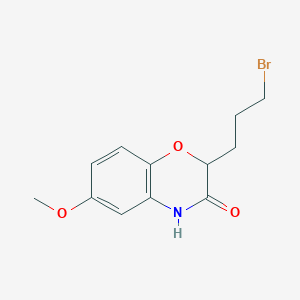
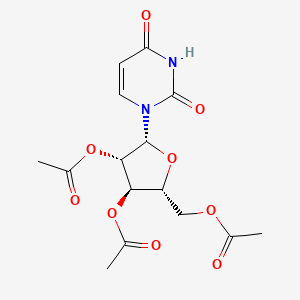
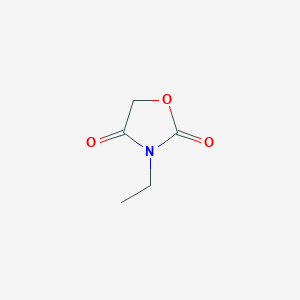
![3-methyl-6-(nitromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B8442212.png)
![N-[5-(4-Methoxy-3-sulfamoyl-phenyl)-4-methyl-thiazol-2-yl]-acetamide](/img/structure/B8442218.png)
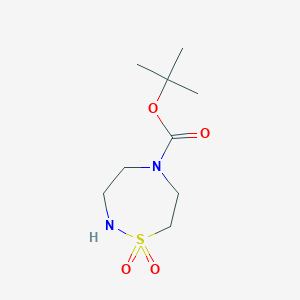
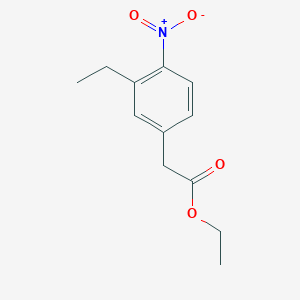
![4-chloro-5-iodo-7-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8442246.png)
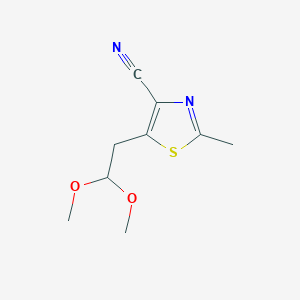
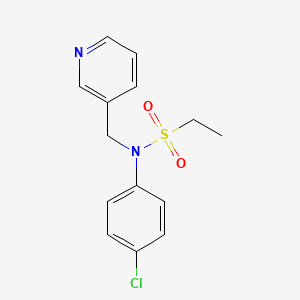
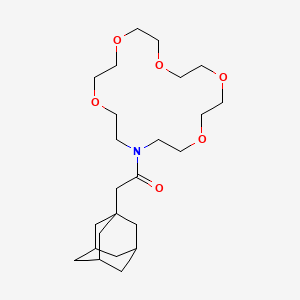
![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-3-chloro-2-fluoropyridine](/img/structure/B8442292.png)
